N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate
Brand Name: Vulcanchem
CAS No.: 106585-86-8
VCID: VC0010955
InChI: InChI=1S/C18H28N2O4/c1-3-12-23-17-9-5-4-8-16(17)19-18(21)24-15(14-22-2)13-20-10-6-7-11-20/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,19,21)
SMILES: CCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COC
Molecular Formula: C38H58N4O12
Molecular Weight: 336.4 g/mol

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate

CAS No.: 106585-86-8

Main Products

VCID: VC0010955

Molecular Formula: C38H58N4O12

Molecular Weight: 336.4 g/mol

N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate - 106585-86-8

CAS No. 106585-86-8
Product Name N-(2-(1-Methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate
Molecular Formula C38H58N4O12
Molecular Weight 336.4 g/mol
IUPAC Name (1-methoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-propoxyphenyl)carbamate
Standard InChI InChI=1S/C18H28N2O4/c1-3-12-23-17-9-5-4-8-16(17)19-18(21)24-15(14-22-2)13-20-10-6-7-11-20/h4-5,8-9,15H,3,6-7,10-14H2,1-2H3,(H,19,21)
Standard InChIKey HWZMSQSFHJGICY-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COC
Canonical SMILES CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.CCCOC1=CC=CC=C1NC(=O)OC(C[NH+]2CCCC2)COC.C(=O)(C(=O)[O-])[O-]
Synonyms BK 141
BK-141
N-(2-(1-methoxymethyl)-2-(2-propoxyphenylcarbamoyloxy)ethyl)pyrrolidinium oxalate
PubChem Compound 129370
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator